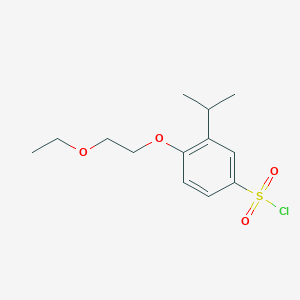

4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride

Descripción general

Descripción

4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride is a chemical compound with a complex structure that includes a benzene ring substituted with an isopropyl group and a sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-isopropylphenol as the starting material.

Reaction Steps:

Epoxylation: The phenol is first converted to its epoxide derivative using ethylene oxide.

Chlorosulfonation: The resulting epoxide is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods:

Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.

Purification: The final product is purified through recrystallization or distillation to remove any impurities.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acid or sulfonamide derivatives.

Substitution: Substitution reactions can replace the sulfonyl chloride group with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Amines and alcohols are typically used as nucleophiles in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, such as phenols and quinones.

Reduction Products: Sulfonic acids and sulfonamides.

Substitution Products: Amine and alcohol derivatives.

Aplicaciones Científicas De Investigación

4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride is used in various scientific research applications, including:

Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide or sulfonic acid derivatives. These derivatives can then participate in further chemical reactions or biological processes.

Comparación Con Compuestos Similares

4-(2-Ethoxyethoxy)benzenesulfonyl chloride: Similar structure but lacks the isopropyl group.

3-Isopropylbenzenesulfonyl chloride: Similar structure but lacks the ethoxyethoxy group.

4-(2-Ethoxyethoxy)benzaldehyde: Similar structure but contains an aldehyde group instead of a sulfonyl chloride group.

Uniqueness: 4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride is unique due to the combination of the isopropyl group and the ethoxyethoxy group, which provides it with distinct chemical properties and reactivity compared to similar compounds.

Actividad Biológica

4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride, also known by its CAS number 1155916-27-0, is a sulfonyl chloride compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article focuses on its mechanisms of action, biochemical properties, and implications for therapeutic applications.

The biological activity of this compound primarily involves its role as a sulfonylating agent. Sulfonyl chlorides are known to react with various nucleophiles, leading to the formation of sulfonamides and other derivatives that exhibit significant biological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit serine proteases by forming covalent bonds with the active site serine residue, thereby disrupting key cellular signaling pathways.

- Cellular Signaling Modulation: It influences kinase and phosphatase activities, which can lead to alterations in gene expression and metabolic processes.

- Induction of Apoptosis: Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, indicating potential anticancer properties.

The compound exhibits several important biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Covalent Bond Formation | Binds to serine or threonine residues in enzymes, forming stable complexes that inhibit their activity. |

| Affinity for Diols | Interacts with diols, making it useful in affinity chromatography for protein purification. |

| Stability | Relatively stable under standard storage conditions but can degrade over time through hydrolysis. |

Research Findings

Recent studies have explored the compound's effects on various biological systems.

Case Studies

- Cell Line Studies: In vitro experiments demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in certain cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Animal Model Research: Animal studies indicated that lower doses of the compound effectively inhibited target enzymes with minimal toxicity. However, higher doses led to hepatotoxicity and nephrotoxicity due to accumulation and off-target interactions.

- Metabolic Pathway Interaction: The compound has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and influencing the metabolic flux of various substrates.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies:

Propiedades

IUPAC Name |

4-(2-ethoxyethoxy)-3-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO4S/c1-4-17-7-8-18-13-6-5-11(19(14,15)16)9-12(13)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPWPKFMROCTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.